molecular formula C11H11N3 B6273313 N3-phenylpyridine-2,3-diamine CAS No. 68765-56-0

N3-phenylpyridine-2,3-diamine

Cat. No. B6273313
CAS RN: 68765-56-0
M. Wt: 185.2
InChI Key:
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Description

N3-phenylpyridine-2,3-diamine is a compound with the CAS Number: 68765-56-0 . It belongs to the class of organic compounds known as phenylpyridines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .


Molecular Structure Analysis

The molecular weight of this compound is 185.23 . The InChI Code is 1S/C11H11N3/c12-11-10(7-4-8-13-11)14-9-5-2-1-3-6-9/h1-8,14H, (H2,12,13) and the InChI key is OZNGVLQCUAHHOJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

N3-phenylpyridine-2,3-diamine has several applications in scientific research. It is used as a reagent in the synthesis of various compounds, such as aminophenols, aminobenzoic acids, and aminothiophenols. It is also used in the synthesis of heterocyclic compounds, such as pyridines, thiophenes, and pyrimidines. In addition, this compound is used as a catalyst in the synthesis of polymers, such as polyurethanes, polyamides, and polyesters.

Mechanism of Action

N3-phenylpyridine-2,3-diamine acts as a nucleophile, which means it can react with electrophiles to form new covalent bonds. This compound is able to react with electrophiles due to its electron-rich nitrogen atoms, which can donate electrons to form new covalent bonds.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, as well as to inhibit the activity of certain enzymes. In addition, this compound has been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

N3-phenylpyridine-2,3-diamine has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize and handle. In addition, it is a highly reactive compound, making it suitable for use in a variety of reactions. However, this compound is not very stable and can decompose at high temperatures.

Future Directions

There are several potential future directions for research on N3-phenylpyridine-2,3-diamine. For example, further research could be conducted to investigate its effects on other biological systems, such as plants or animals. In addition, research could be conducted to develop new methods for synthesizing this compound or to optimize existing methods. Finally, research could be conducted to explore the potential applications of this compound in the pharmaceutical and materials science fields.

Synthesis Methods

N3-phenylpyridine-2,3-diamine is synthesized by the condensation of pyridine and phenylhydrazine in an acidic medium. The reaction is carried out in a mixture of ethanol and water, and the reaction temperature is kept between 40-50°C. The reaction produces a yellow-brown precipitate, which is then filtered and washed with water and ethanol. The product is then dried and recrystallized from ethanol.

Safety and Hazards

N3-phenylpyridine-2,3-diamine has been classified with the GHS07 pictogram. The signal word is “Warning” and the hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

{ "Design of the Synthesis Pathway": "The synthesis of N3-phenylpyridine-2,3-diamine can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "2-chloropyridine", "aniline", "sodium azide", "copper sulfate", "sodium ascorbate", "phenylboronic acid", "potassium carbonate", "palladium acetate", "triethylamine", "acetic acid", "ethanol" ], "Reaction": [ "The first step involves the reaction of 2-chloropyridine with aniline in the presence of potassium carbonate and palladium acetate to form N-phenylpyridine-2-amine.", "The N-phenylpyridine-2-amine is then reacted with sodium azide in ethanol to form N-phenylpyridine-2,3-diamine.", "In a separate reaction, phenylboronic acid is reacted with copper sulfate and sodium ascorbate in water to form phenylcopper.", "The phenylcopper is then added to the N-phenylpyridine-2,3-diamine in the presence of triethylamine and acetic acid to form N3-phenylpyridine-2,3-diamine." ] }

CAS RN

68765-56-0

Molecular Formula

C11H11N3

Molecular Weight

185.2

Purity

95

Origin of Product

United States

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